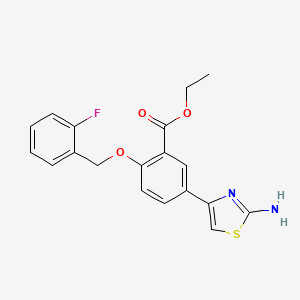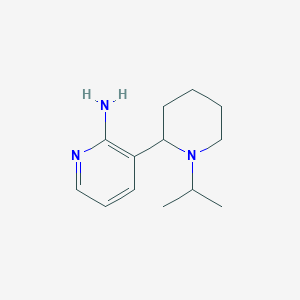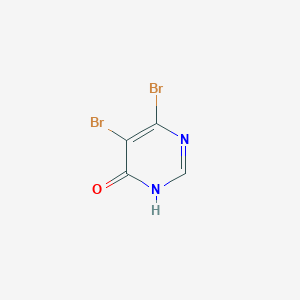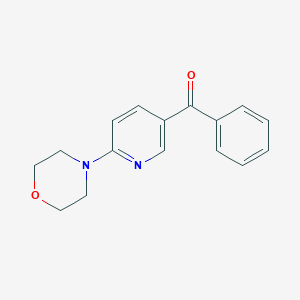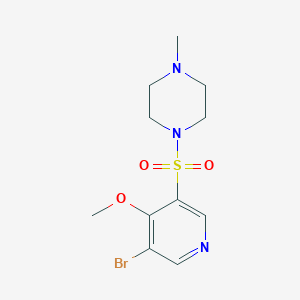
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C11H8IN3. This compound is characterized by the presence of an iodophenyl group attached to a pyrazole ring, which is further connected to an acetonitrile group. It is a colorless to pale yellow solid that is soluble in organic solvents such as diethyl ether and dimethyl ketone .
Méthodes De Préparation
The preparation of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile typically involves a multi-step synthetic route. One common method starts with the reaction of phenylacetic acid with phosphorus pentoxide to produce phenylacetonitrile. This intermediate is then reacted with iodine to form 4-iodophenylacetonitrile . The final step involves the cyclization of 4-iodophenylacetonitrile with hydrazine to form the pyrazole ring, resulting in the target compound .
Analyse Des Réactions Chimiques
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include iodine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)acetonitrile include:
4-Iodophenylacetonitrile: This compound lacks the pyrazole ring and is used as an intermediate in organic synthesis.
2-Iodophenylacetonitrile: Similar to 4-iodophenylacetonitrile but with the iodine atom in a different position on the phenyl ring.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound contains an iodophenyl group but has a different functional group and is used in different applications.
The uniqueness of this compound lies in its combination of the iodophenyl group with the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8IN3 |
|---|---|
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
2-[4-(4-iodophenyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H8IN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,6H2 |
Clé InChI |
AALXPNWMZZMEAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN(N=C2)CC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)



